Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Scaffold of Therapeutic Potential
The landscape of modern medicinal chemistry is perpetually driven by the quest for novel molecular scaffolds that offer unique pharmacophoric features and synthetic accessibility. Among the myriad of heterocyclic systems, the pyrazolo[4,3-b]pyridine core has emerged as a privileged structure, underpinning the development of a diverse array of therapeutic agents. This guide focuses on a specific, yet crucial, derivative of this family: 5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine . While seemingly a simple molecule, its strategic placement of nitrogen atoms, a halogen, and an amino group provides a versatile platform for the synthesis of compounds targeting a range of biological pathways. This document serves as a comprehensive technical resource, consolidating available information on its chemical identity, synthesis, and known biological relevance, thereby providing a foundation for its application in contemporary drug discovery endeavors.
Core Molecular Identity
IUPAC Nomenclature and Structural Representation
The unequivocally established IUPAC name for the compound of interest is 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine [1]. Its structure is characterized by a fused bicyclic system comprising a pyrazole ring and a pyridine ring. A chlorine atom is substituted at the 5-position of the pyridine ring, and an amine group is present at the 3-position of the pyrazole ring.
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N7 [label="N", pos="1.3,-0.75!"];
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N1 -- N2 [len=1.5];
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C3 -- C3a [len=1.5];
C3a -- N1 [len=1.5];
C3a -- C7a [len=1.5];
C7a -- N7 [len=1.5];
N7 -- C6 [len=1.5];
C6 -- C5 [len=1.5];
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Caption: 2D Structure of 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine
Chemical Identifiers
For unambiguous identification and cross-referencing in chemical databases and literature, the following identifiers are crucial:
| Identifier | Value | Source |
| CAS Number | 1268522-21-9 | [1] |
| Molecular Formula | C₆H₅ClN₄ | [1] |
| Molecular Weight | 168.58 g/mol | [1] |
| SMILES | NC1=NN/C2=C\C=C(Cl)/N=C\12 | [1] |
Physicochemical and Predicted Properties
While experimental data on the physicochemical properties of 5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine are not extensively reported in publicly available literature, computational predictions provide valuable insights for handling, formulation, and assay development.
| Property | Predicted Value | Source |
| XLogP3 | 1.5 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bond Count | 0 | [2] |
| Topological Polar Surface Area | 67.9 Ų | [2] |
| Formal Charge | 0 | [2] |
These predicted properties suggest that the molecule possesses a moderate lipophilicity and a significant polar surface area, which are key determinants of its pharmacokinetic and pharmacodynamic behavior.
Synthesis and Chemical Reactivity
The synthesis of the pyrazolo[4,3-b]pyridine scaffold can be approached through various strategies, primarily involving the construction of the pyridine ring onto a pre-existing pyrazole or vice versa.
Retrosynthetic Analysis and Key Strategies
A logical retrosynthetic approach to 5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine would involve the formation of the fused pyridine ring from a suitably functionalized 3-aminopyrazole precursor.
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Caption: Retrosynthetic approaches to the target molecule.
General synthetic routes often commence from readily available substituted pyridines, such as 2-chloronicotinonitriles. The reaction with a hydrazine source can lead to the formation of the pyrazole ring. Subsequent functionalization, including amination, would yield the desired product.
Illustrative Synthetic Protocol
Step 1: Synthesis of a Hydrazinyl Intermediate
The initial step would likely involve the reaction of a di-substituted pyridine, such as 2,6-dichloronicotinonitrile, with hydrazine hydrate. This nucleophilic aromatic substitution would replace one of the chloro groups with a hydrazinyl moiety.
Step 2: Cyclization to form the Pyrazolo[4,3-b]pyridine Core
The resulting hydrazinyl intermediate can then undergo intramolecular cyclization to form the pyrazolo[4,3-b]pyridine ring system. This step is often facilitated by heating in a suitable solvent.
Step 3: Introduction of the Amino Group
The final step would be the introduction of the amino group at the 3-position. This could potentially be achieved through various methods, such as a direct amination or a multi-step sequence involving nitrosation followed by reduction.
It is important to note that this is a generalized scheme, and optimization of reaction conditions, including solvent, temperature, and catalysts, would be necessary to achieve a satisfactory yield and purity of the final product.
Biological Activity and Therapeutic Relevance
The pyrazolo[4,3-b]pyridine scaffold is a cornerstone in the development of a wide range of biologically active molecules. While specific biological data for 5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine is sparse, the known activities of its derivatives provide strong indications of its potential therapeutic applications.
Role as a Key Intermediate
Available information suggests that 5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine and its parent scaffold, 5-Chloro-1H-pyrazolo[4,3-b]pyridine, serve as crucial intermediates in the synthesis of more complex and potent therapeutic agents. For instance, the parent compound is utilized in the preparation of 2-aryl or heteroaryl indole derivatives that act as modulators of Acid-Sensing Ion Channels (ASICs), which are implicated in pain and bone diseases.
Positive Allosteric Modulators of mGlu4
A notable derivative, N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), has been identified as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). mGlu4 PAMs are of significant interest for the treatment of Parkinson's disease. This highlights the potential of the 5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine core in the design of neuromodulatory agents.
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Glutamate -> mGlu4_Receptor [label="Binds"];
mGlu4_PAM -> mGlu4_Receptor [label="Potentiates"];
mGlu4_Receptor -> Signaling_Cascade [label="Activates"];
Signaling_Cascade -> Therapeutic_Effect [label="Leads to"];
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Caption: Simplified signaling pathway of an mGlu4 PAM.
Potential as Kinase Inhibitors
The broader family of pyrazolopyridines has been extensively explored as inhibitors of various protein kinases. The arrangement of nitrogen atoms in the bicyclic core mimics the hinge-binding motifs of ATP, making them ideal scaffolds for targeting the ATP-binding pocket of kinases. Although specific kinase inhibition data for 5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine is not publicly available, its structural features suggest it could serve as a valuable starting point for the development of kinase inhibitors for oncology and inflammatory diseases.
Handling and Safety
As with any chemical reagent, proper handling and safety precautions are paramount. While a comprehensive safety profile is not available, GHS hazard classifications for the closely related 5-Chloro-1H-pyrazolo[4,3-b]pyridine provide a useful reference.
Predicted GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
Future Perspectives and Conclusion
5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine represents a molecule of significant latent potential within the field of drug discovery. Its true value likely lies in its role as a versatile chemical intermediate, providing a robust platform for the synthesis of a new generation of therapeutic agents. The established importance of the pyrazolo[4,3-b]pyridine scaffold in targeting kinases and neuronal receptors strongly suggests that derivatives of this compound will continue to emerge as promising drug candidates.
This guide has consolidated the currently available technical information on 5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine. Further research into its synthesis, characterization of its physicochemical properties, and exploration of its biological activities will undoubtedly unlock its full potential and pave the way for novel therapeutic innovations.
References
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PubChem. 5-Chloro-1H-pyrazolo[4,3-b]pyridine. National Center for Biotechnology Information. [Link]
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Engers, D. W., et al. (2016). Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chemical Neuroscience, 7(9), 1192–1200. [Link]
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Chemdad. 5-Chloro-1H-pyrazolo[4,3-b]pyridine. [Link]
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